1-Cyclohexyl-1,3,3-triethylurea

Description

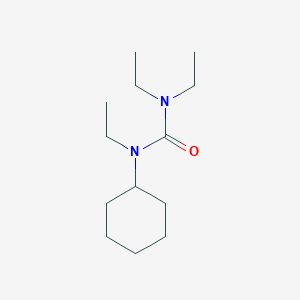

1-Cyclohexyl-1,3,3-triethylurea is a urea derivative characterized by a cyclohexyl group and three ethyl substituents on the urea nitrogen atoms. For example, bis(ureate) zirconium catalysts, which may incorporate similar urea ligands, are used in hydroaminoalkylation reactions to achieve regioselective outcomes .

Properties

IUPAC Name |

1-cyclohexyl-1,3,3-triethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-4-14(5-2)13(16)15(6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFQROPATKJGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N(CC)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N,N’,N’-triethylurea typically involves the reaction of cyclohexylamine with triethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine: reacts with to form .

N-cyclohexyl isocyanate: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-N,N’,N’-triethylurea is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N,N’,N’-triethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

N-cyclohexyl-N,N’,N’-triethylurea has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N,N’,N’-triethylurea involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 1-cyclohexyl-1,3,3-triethylurea and related compounds:

*Molecular weight calculated based on formula C₉H₁₆ClN₃O₂.

Key Observations:

- Substituent Effects: Triethyl vs. Nitroso and Chloroethyl Groups: CCNU’s nitroso and chloroethyl groups enable dual mechanisms: carbamoylation of lysine residues in proteins and alkylation of DNA, contributing to its anticancer activity .

- Thiourea vs.

Reactivity and Selectivity in Catalysis

- Comparable urea ligands with smaller substituents (e.g., triethyl) may optimize substrate accessibility in catalytic cycles .

Comparison with CCNU : While this compound is inferred to participate in catalysis, CCNU’s reactivity is dominated by its nitroso group, which decomposes to generate alkylating and carbamoylating species. This dual reactivity underpins its cytotoxicity but limits its utility in synthetic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexyl-1,3,3-triethylurea with high purity?

- Methodological Answer : Optimize the reaction by using a two-step nucleophilic substitution. First, react cyclohexylamine with triethylamine in anhydrous dichloromethane under nitrogen atmosphere to form the intermediate. Second, introduce urea-forming reagents (e.g., carbonyl diimidazole) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Q. How should researchers safely handle this compound given its potential hazards?

- Methodological Answer : Follow GHS Category 2 guidelines:

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a P95 respirator if handling powder to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, urea carbonyl at δ 160–165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 241.2 (calculated for CHNO).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate hydrolysis pathways. Simulate protonation states at pH 2–12. Key findings:

- Acidic Conditions : Rapid cleavage of the urea moiety via H-assisted nucleophilic attack (half-life <24 hrs at pH 2).

- Neutral/Alkaline Conditions : Stable for >7 days (ΔG > 25 kcal/mol). Validate experimentally via kinetic studies in buffered solutions .

Q. What strategies resolve contradictions in reported bioactivity data for urea derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference bioassay datasets (e.g., PubChem AID 1346999) to identify outliers.

- Dose-Response Validation : Re-test disputed EC values using standardized assays (e.g., kinase inhibition with ATP-Glo™).

- Structural Analog Comparison : Compare with 1-Cyclohexyl-3-[1-(3-methoxyphenyl)pyrrolidin-3-yl]urea (CAS 894011-57-5) to isolate substituent effects .

Q. What experimental designs are optimal for studying its interaction with lipid bilayers?

- Methodological Answer :

- Langmuir Trough Assays : Measure changes in monolayer surface pressure (Δπ) upon compound insertion. Use DPPC lipids to mimic eukaryotic membranes.

- Fluorescence Quenching : Incorporate dansyl-labeled lipids; track emission shifts (λ = 485 nm) to quantify binding constants (K) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 112°C vs. 118°C)—how to address this?

- Methodological Answer :

- Purity Verification : Re-crystallize samples from ethanol/water (1:1) and analyze via DSC (heating rate 10°C/min).

- Polymorph Screening : Use slurry conversion in solvents (e.g., acetonitrile, toluene) to identify stable crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.